molecular formula C18H14N2O2 B3006854 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione CAS No. 129697-28-5

1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione

Cat. No.: B3006854
CAS No.: 129697-28-5
M. Wt: 290.322
InChI Key: CFUYGGPBOBIHRG-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is a complex organic compound that features both indole and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione typically involves the condensation of an indole derivative with an indoline derivative under specific conditions. Common reagents might include strong acids or bases to facilitate the reaction, and the process may require heating or the use of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This reaction might involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

    Substitution: This could involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds similar to 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione exhibit promising anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that indole derivatives effectively target the PI3K/Akt/mTOR signaling pathway, crucial for tumor growth and survival .

Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics. Its efficacy against resistant strains highlights its importance in combating antibiotic resistance .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on kinases and phosphatases involved in cancer and inflammatory pathways. These studies are essential for understanding the compound's mechanism of action and its potential as a therapeutic agent .

Neuroprotective Effects
Recent investigations suggest that indole derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory responses positions this compound as a candidate for further exploration in neuropharmacology .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. Reaction optimization studies have reported high yields when using specific catalysts and reaction conditions .

Table: Synthesis Conditions for Indole Derivatives

Reaction TypeCatalystSolventYield (%)
CyclizationTrifluoromethanesulfonic acidTHF82
FunctionalizationLED IrradiationDMSO70
Migration ReactionsVarious aminesEthanol52

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Cell Line Studies : A study involving multiple cancer cell lines demonstrated that treatment with indole derivatives resulted in significant apoptosis compared to controls, suggesting the potential for therapeutic development .
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
  • Neuroprotective Mechanisms : Research into the neuroprotective effects revealed that indole derivatives could reduce oxidative stress markers in neuronal cultures, supporting their potential use in neurodegenerative disease models .

Mechanism of Action

The mechanism of action for 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethanone
  • 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethanol

Uniqueness

1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is unique due to its specific combination of indole and indoline structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and anticancer activities, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2C_{18}H_{16}N_2O_2. Its structure features two indole moieties linked through an ethane dione unit, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of indole derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of 1-(1H-indol-3-yl)ethanone were synthesized and evaluated for their inhibitory effects on the COX-2 enzyme, which plays a significant role in inflammation. One notable derivative exhibited strong anti-inflammatory and analgesic properties in vivo, suggesting that modifications in the indole structure can enhance therapeutic efficacy .

2. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including cervical, lung, and breast cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest .

In a comparative study, several indole derivatives were tested for their cytotoxicity against cancer cell lines. The results showed that certain compounds displayed significant growth inhibition, with IC50 values indicating potent activity against tumor cells .

Data Summary

Compound NameBiological ActivityReference
D-7Strong anti-inflammatory and analgesic activity
Indole Derivative ACytotoxic against cervical cancer cells
Indole Derivative BInhibitory effects on COX-2 enzyme

Case Study 1: Synthesis and Evaluation

A study synthesized various indole derivatives and evaluated their biological activities. Among these, one compound demonstrated significant inhibition of COX-2 with an IC50 value lower than that of celecoxib, a standard NSAID. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of indole derivatives against multiple cancer types. The study revealed that specific compounds led to over 70% inhibition of tumor growth in xenograft models, highlighting their potential as effective anticancer agents .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17(14-11-19-15-7-3-2-6-13(14)15)18(22)20-10-9-12-5-1-4-8-16(12)20/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUYGGPBOBIHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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